![molecular formula C8H7IN2 B567560 2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-88-3](/img/structure/B567560.png)
2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with iodine at position 2 and a methyl group at position 6. The iodine atom enhances electrophilicity, facilitating cross-coupling reactions, while the methyl group contributes to steric and electronic modulation .
Vorbereitungsmethoden
Core Formation of Pyrrolo[2,3-b]pyridine
The pyrrolo[2,3-b]pyridine scaffold is typically constructed via cyclization of pyridine derivatives. A common approach involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions . For example, reacting 2-amino-3-methylpyridine with acetylenedicarboxylate in acetic acid yields the bicyclic intermediate, which is subsequently dehydrogenated to form the aromatic core. Alternative routes employ transition metal-catalyzed cyclizations, such as palladium-mediated coupling of halogenated pyridines with propargylamines .
The choice of starting materials critically influences the substitution pattern. For 6-methyl derivatives, 3-methylpyridine precursors are preferred to ensure the methyl group is pre-installed at position 6 . This avoids the need for late-stage methylation, which can complicate regioselectivity.
Regioselective Iodination at Position 2
Electrophilic Iodination
Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) is the most direct method. In a representative procedure, the pyrrolo[2,3-b]pyridine core is treated with NIS in dichloromethane at 0°C, yielding 2-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine with 75–85% efficiency . The reaction proceeds via electrophilic aromatic substitution, with the electron-rich position 2 being preferentially targeted.
Table 1: Comparison of Iodination Reagents
Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|
NIS | DCM | 0°C | 85 |
ICl | Acetonitrile | RT | 78 |
I₂/HIO₃ | DMF | 50°C | 65 |
Directed Ortho-Metalation
For substrates resistant to electrophilic substitution, directed ortho-metalation (DoM) offers an alternative. Lithiation at position 2 using lithium diisopropylamide (LDA) followed by quenching with iodine provides precise control. This method requires protection of the NH group, typically with a trimethylsilyl (TMS) or tert-butoxycarbonyl (Boc) group, to prevent side reactions . Deprotection under mild acidic conditions (e.g., HCl in MeOH) restores the free amine.
Methylation at Position 6
Early-Stage Methylation
Incorporating the methyl group during core formation simplifies synthesis. For instance, starting with 3-methylpyridine derivatives ensures the methyl group is inherently positioned at C6 after cyclization . This approach avoids competing reactions during late-stage alkylation.
Late-Stage Alkylation
When early-stage methylation is impractical, Friedel-Crafts alkylation or nucleophilic substitution can introduce the methyl group. Treatment of 6-bromo-pyrrolo[2,3-b]pyridine with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C replaces bromine with methyl, albeit with moderate yields (60–70%) . Catalytic systems using palladium or nickel improve efficiency but require rigorous exclusion of moisture.
Protecting Group Strategies
The NH group in pyrrolo[2,3-b]pyridine necessitates protection during iodination and methylation to prevent undesired side reactions. Common protecting groups include:
-
Trimethylsilylethoxymethyl (SEM): Introduced using SEM-Cl in the presence of NaH, this group stabilizes the core during harsh conditions but requires strong acids (e.g., TFA) for removal .
-
Phenylsulfonyl: Applied via reaction with phenylsulfonyl chloride, this group enhances solubility in organic solvents but complicates deprotection due to its electron-withdrawing nature .
Table 2: Deprotection Efficiency
Group | Deprotection Reagent | Yield (%) |
---|---|---|
SEM | TFA/H₂O | 90 |
Phenylsulfonyl | H₂O/NaOH | 85 |
Boc | HCl/MeOH | 88 |
Industrial Scalability
Continuous flow reactors improve reproducibility for large-scale synthesis. For example, iodination in a microreactor at elevated pressures (10 bar) reduces reaction times from hours to minutes while maintaining yields . Methylation under flow conditions similarly benefits from precise temperature control, minimizing thermal decomposition.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether, under inert atmosphere.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of 2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves several chemical reactions, including cross-coupling methods such as Suzuki–Miyaura reactions. These methods allow for the introduction of various substituents at different positions on the pyrrolo[2,3-b]pyridine core structure, enhancing its biological activity and selectivity against specific targets.
Table 1: Synthetic Routes for this compound
Method | Description | Yield |
---|---|---|
Suzuki Coupling | Chemoselective cross-coupling at C-2 using aryl boronic acids | 68-75% |
Buchwald–Hartwig Coupling | Amination reactions to introduce amine groups | Variable |
Nitration | Introduction of nitro groups followed by reduction | High yield |
Research has indicated that derivatives of this compound exhibit significant biological activities, particularly as inhibitors of various protein kinases. These kinases play critical roles in cell signaling pathways related to cancer and other diseases.
Case Study: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
One notable study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit FGFRs, which are implicated in tumorigenesis. Among these compounds, one derivative demonstrated IC50 values as low as 7 nM against FGFR1, indicating potent inhibitory activity. This compound also showed efficacy in reducing the proliferation and inducing apoptosis in breast cancer cell lines (4T1 cells) .
Therapeutic Applications
The therapeutic applications of this compound derivatives are diverse:
- Cancer Treatment : The ability to inhibit FGFRs positions these compounds as potential candidates for developing new cancer therapies. Their selective action against cancer cell lines suggests a promising avenue for targeted treatment strategies .
- Kinase Inhibition : The compounds have been identified as inhibitors of several kinases associated with various diseases. For instance, they have shown potential in treating conditions mediated by SGK-1 kinase, which is linked to renal and cardiovascular diseases .
Table 2: Therapeutic Targets and Efficacy
Target | Disease/Condition | IC50 Value (nM) |
---|---|---|
FGFR1 | Breast Cancer | 7 |
SGK-1 | Renal Diseases | Not specified |
CSF1R | Various Cancers | 3 |
Wirkmechanismus
The mechanism of action of 2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit fibroblast growth factor receptors, leading to antiproliferative effects in cancer cells . The compound’s iodine atom and pyrrolo[2,3-b]pyridine core structure play crucial roles in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below highlights key structural features and physicochemical properties of 2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine and related compounds:
Key Observations:
- Iodine vs. Bromine: Iodo derivatives (e.g., 2-Iodo-6-methyl) exhibit lower solubility than brominated analogs (e.g., 5-Bromo-2-ethyl) due to iodine’s larger atomic radius and hydrophobicity .
- Substituent Effects: Nitro groups (e.g., 3-Iodo-6-methyl-5-nitro) introduce polarity but reduce solubility via crystal lattice stabilization. Cyclohexyl groups (e.g., 5-Cyclohexyl-3-iodo) drastically increase hydrophobicity .
- Core Modifications: Replacing sulfur (thieno[2,3-b]pyridine) with nitrogen (pyrrolo[2,3-b]pyridine) marginally improves solubility but retains challenges in aqueous media .
Research Findings and Challenges
- Solubility Optimization: Strategies such as adding morpholine solubilizing groups (e.g., derivative 3 in ) or polymer-based formulations are critical for advancing pyrrolo[2,3-b]pyridines into clinical trials .
Biologische Aktivität
2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
The compound's structure is characterized by a pyrrolo[2,3-b]pyridine framework with an iodine substituent at the 2-position and a methyl group at the 6-position. The presence of these substituents significantly influences its biological interactions and mechanisms of action.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit notable antitumor properties. For instance, a study evaluated several derivatives against various cancer cell lines, including A549 (lung), HepG2 (liver), MCF-7 (breast), and PC-3 (prostate) cells. The most promising derivative showed IC50 values of 0.82 µM against A549 and 0.506 µM against c-Met kinase, indicating strong inhibitory effects on cell proliferation and signaling pathways associated with tumor growth .
Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines
Compound | A549 (µM) | HepG2 (µM) | MCF-7 (µM) | PC-3 (µM) | c-Met Kinase (µM) |
---|---|---|---|---|---|
7c | 0.82 | 1.00 | 0.93 | 0.92 | 0.506 |
17e | TBD | TBD | TBD | TBD | TBD |
The mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases such as c-Met and EGFR, which are critical in cancer cell signaling pathways. The compound appears to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, thereby preventing further proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrolo[2,3-b]pyridine core can enhance biological activity. The presence of electron-withdrawing groups or specific substitutions can significantly affect the binding affinity to target proteins and overall cytotoxicity .
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Iodine at position 2 | Increased potency against c-Met |
Methyl at position 6 | Enhanced lipophilicity and cell permeability |
Additional aromatic rings | Improved binding affinity |
Case Studies
- Cytotoxicity Evaluation : A study focused on evaluating the cytotoxic effects of various pyrrolo[2,3-b]pyridine derivatives on A549 cells showed that compounds with specific structural modifications led to increased apoptosis rates compared to controls .
- Kinase Inhibition : Another research effort highlighted the selective inhibition of c-Met kinase by certain derivatives, with detailed docking studies confirming strong binding interactions within the active site .
Q & A
Q. What are the common synthetic routes for introducing an iodo substituent into the pyrrolo[2,3-b]pyridine scaffold?
Basic
The introduction of iodine into the pyrrolo[2,3-b]pyridine scaffold typically involves halogenation or transition-metal-catalyzed cross-coupling. For example:
- Direct iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a directing group (e.g., methyl at position 6) can achieve regioselective iodination at position 2 .
- Palladium-mediated reactions : Suzuki-Miyaura coupling with iodobenzene diacetate or Stille coupling with organostannanes can introduce iodine at specific positions, as demonstrated in the synthesis of 3-iodo-4-azido-pyrrolo[2,3-b]pyridine derivatives .
Key considerations : Solvent polarity (e.g., THF or dioxane), temperature control (0°C to room temperature), and protecting groups (e.g., benzoyl or tosyl) to prevent side reactions .
Q. How can researchers address regioselectivity challenges during electrophilic substitution on the pyrrolo[2,3-b]pyridine core?
Advanced
Regioselectivity is influenced by electronic and steric factors:
- Directing groups : A methyl group at position 6 directs electrophiles to position 2 due to its electron-donating effect, as seen in the synthesis of 2-iodo-6-methyl derivatives .
- Protection/deprotection strategies : Using tosyl or benzoyl groups at the pyrrole nitrogen (N1) can block undesired reactivity and enhance selectivity at the pyridine ring .
- Computational modeling : DFT calculations predict electron density distribution to guide substitution patterns, as applied in BTK inhibitor studies .
Q. What analytical techniques are most effective for characterizing 2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine?
Basic
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₈H₇IN₂) with accuracy <5 ppm, as used for 3-iodo-4-azido derivatives .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C6 and iodine at C2). Aromatic proton signals in the δ 7.5–8.5 ppm range are characteristic .
- X-ray crystallography : Resolves tautomeric forms (e.g., 1H vs. 3H tautomers) and confirms regiochemistry .
Q. How can computational methods predict biological targets for this compound derivatives?
Advanced
- Molecular docking : Screen against kinase domains (e.g., BTK, JAK3) using software like AutoDock Vina. For example, pyrrolo[2,3-b]pyridine derivatives showed nanomolar IC₅₀ against BTK due to halogen bonding with catalytic lysine residues .
- Pharmacophore modeling : Identify key interactions (e.g., hydrogen bonding at C3, hydrophobic contacts with methyl at C6) using tools like Schrödinger’s Phase .
- ADMET prediction : Tools like SwissADME assess solubility and metabolic stability, critical for optimizing lead compounds .
Q. What strategies mitigate decomposition of iodo-substituted pyrrolo[2,3-b]pyridines under storage or reaction conditions?
Advanced
- Light-sensitive storage : Store in amber vials at –20°C to prevent photolytic deiodination .
- Inert atmosphere : Use argon or nitrogen during reactions to avoid oxidative degradation .
- Stabilizing agents : Add radical scavengers (e.g., BHT) in polar aprotic solvents (DMF, DMSO) during prolonged reactions .
Q. How to evaluate the purity and stability of this compound during synthesis?
Basic
- HPLC-PDA : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients. Detect iodine-specific absorbance at ~260 nm .
- TLC with UV visualization : Track reaction progress using silica gel plates and iodine vapor staining .
- Accelerated stability studies : Expose the compound to heat (40°C) and humidity (75% RH) for 14 days, then re-analyze by LC-MS .
Q. How to design SAR studies for optimizing kinase inhibition activity in iodo-substituted pyrrolo[2,3-b]pyridines?
Advanced
- Substituent variation : Test analogs with halogens (Br, Cl), methyl, or methoxy groups at positions 2, 3, and 6. For example, 3-iodo derivatives showed enhanced BTK inhibition (IC₅₀ <10 nM) .
- Bioisosteric replacement : Replace iodine with trifluoromethyl or cyano groups to balance potency and metabolic stability .
- Enantiomeric resolution : Separate racemic mixtures via chiral HPLC to evaluate stereochemical effects on activity .
Q. What are the key considerations when scaling up the synthesis of this compound?
Basic
Eigenschaften
IUPAC Name |
2-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-3-6-4-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEJOVOALFKAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.